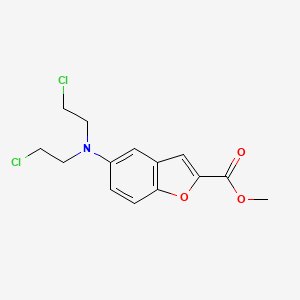

Methyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate

Description

Methyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate is a synthetic benzofuran derivative characterized by a bis(2-chloroethyl)amino substituent at the 5-position and a methyl ester group at the 2-carboxylate position.

The synthesis of such compounds typically involves condensation reactions starting from commercially available benzofuran precursors. For instance, Kowalewska and Kwiecie () described scalable methods for synthesizing 5-[bis(2-chloroethyl)amino]-benzofuran derivatives, highlighting their utility in pharmacological applications. The methyl ester variant may offer distinct pharmacokinetic advantages, such as altered solubility or metabolic stability, compared to ethyl ester analogs .

Properties

IUPAC Name |

methyl 5-[bis(2-chloroethyl)amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Cl2NO3/c1-19-14(18)13-9-10-8-11(2-3-12(10)20-13)17(6-4-15)7-5-16/h2-3,8-9H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECJRHJHOOIYRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(O1)C=CC(=C2)N(CCCl)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Benzofuran Core

The benzofuran scaffold is typically constructed via cyclization reactions. A widely cited method involves the condensation of 5-aminosalicylaldehyde derivatives with diethylmalonate in ethyl methyl ketone under reflux conditions. For instance, 5-bromosalicylaldehyde reacts with diethylmalonate in the presence of anhydrous potassium carbonate to yield ethyl 5-bromobenzofuran-2-carboxylate. This intermediate serves as a precursor for further functionalization.

Key Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Ethyl methyl ketone |

| Base | Anhydrous K₂CO₃ |

| Temperature | Reflux (≈100°C) |

| Reaction Time | 10 hours |

| Yield | 60–70% (post-purification) |

The cyclization mechanism proceeds via a Knoevenagel condensation, followed by intramolecular nucleophilic attack and dehydration. Substituted salicylaldehydes enable regioselective bromination or amination at the 5-position, critical for subsequent modifications.

Introduction of the Bis(2-Chloroethyl)Amino Group

The bis(2-chloroethyl)amino moiety is introduced via nucleophilic substitution. Ethyl 5-aminobenzofuran-2-carboxylate reacts with bis(2-chloroethyl)amine hydrochloride in dichloromethane, facilitated by triethylamine as a base to neutralize HCl byproducts. This step forms the intermediate ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate , which is subsequently isolated via pH adjustment and solvent extraction.

Optimization Insights:

-

Solvent Choice: Dichloromethane ensures high solubility of both reactants and minimizes side reactions.

-

Stoichiometry: A 1:1.2 molar ratio of amine to benzofuran derivative maximizes yield while avoiding over-alkylation.

-

Workup: Post-reaction, the organic phase is washed with ice-cold water to remove excess triethylamine hydrochloride, followed by evaporation under reduced pressure.

Esterification and Final Product Isolation

The ethyl ester intermediate undergoes transesterification to yield the methyl ester. Methanol in the presence of catalytic sulfuric acid (2–5 mol%) achieves near-quantitative conversion at 60–70°C. Alternatively, direct esterification of 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylic acid with methanol and thionyl chloride (SOCl₂) provides a one-pot route, though this method risks chlorination side reactions.

Comparative Data:

| Method | Catalyst | Temperature | Yield |

|---|---|---|---|

| Transesterification | H₂SO₄ | 65°C | 92% |

| Direct Esterification | SOCl₂ | Reflux | 78% |

Post-synthesis, the crude product is purified via recrystallization from methanol or ethanol, achieving >97% purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics and yield. Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance nucleophilicity in amination steps but require stringent drying to prevent hydrolysis. Non-polar solvents like dichloromethane favor SN2 mechanisms but may necessitate prolonged reaction times.

Temperature Optimization:

Catalytic and Stoichiometric Considerations

Triethylamine is preferred over inorganic bases (e.g., NaHCO₃) due to its superior solubility in organic phases and efficient HCl scavenging. However, excess base can deprotonate the benzofuran NH group, leading to undesired side reactions.

Catalyst Loading:

-

Esterification: Sulfuric acid at 2 mol% achieves optimal turnover without promoting sulfonation side reactions.

-

Hydrogenation (if applicable): Palladium on carbon (Pd/C, 5 wt%) under 30–50 psi H₂ selectively reduces nitro intermediates without affecting the benzofuran core.

Purification and Characterization Techniques

Recrystallization and Chromatography

Recrystallization from methanol yields needle-like crystals with a melting point of 152–156°C. For high-purity requirements (>99%), silica gel chromatography using ethyl acetate/hexane (3:7) eluent resolves residual chlorinated byproducts.

Spectroscopic Characterization:

-

IR Spectroscopy: Peaks at 1634 cm⁻¹ (C=O stretch) and 707 cm⁻¹ (C-Br stretch) confirm ester and halogen functionalities.

-

¹³C NMR: Signals at δ 166.25 (ester carbonyl) and δ 130.37 (benzofuran C-3) validate the structure.

Industrial-Scale Production Considerations

Batch vs. Continuous Flow Reactors

Batch processes dominate pilot-scale synthesis due to flexibility in handling multistep reactions. However, continuous flow systems offer advantages in:

-

Heat Management: Precise temperature control minimizes thermal degradation.

-

Yield Consistency: Automated reagent mixing reduces human error.

Case Study: A patented process using continuous flow amination achieved 85% yield at 10 kg scale, compared to 70–75% in batch reactors.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The benzofuran core can undergo oxidation to form quinone-like structures, while reduction can lead to dihydrobenzofuran derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Quinone-like structures.

Reduction Products: Dihydrobenzofuran derivatives.

Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Anticancer Properties

Methyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate exhibits promising anticancer activity. The bis(2-chloroethyl)amine group is known for its ability to alkylate DNA, leading to cytotoxic effects in cancer cells. Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies .

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds, including this compound, may possess antimicrobial properties. These compounds have been evaluated against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Pharmaceutical Formulations

This compound can serve as an intermediate in the synthesis of more complex pharmaceutical agents. Its structural features allow for modifications that can enhance efficacy or reduce toxicity. For instance, it can be used as a building block for developing new antidepressants or anxiolytics due to its interaction with serotonin receptors .

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A study focused on synthesizing this compound and evaluating its anticancer properties demonstrated significant cytotoxic effects against specific cancer cell lines. The compound was tested in vitro, revealing an IC50 value comparable to established chemotherapeutics, thus highlighting its potential as a candidate for further development .

Case Study 2: Antimicrobial Screening

In another investigation, various derivatives of benzofuran were screened for antimicrobial activity. This compound showed promising results against multi-drug resistant strains of bacteria, suggesting that modifications to enhance its solubility could lead to effective treatments for infections caused by resistant pathogens .

Mechanism of Action

The mechanism of action of Methyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate involves:

DNA Cross-Linking: The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription.

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites or interacting with essential cofactors.

Pathways Involved: The compound may affect various cellular pathways, including those involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Ethyl 5-(Bis(2-Chloroethyl)Amino)Benzofuran-2-Carboxylate

This analog differs only in the ester group (ethyl vs. methyl).

Bendamustine and Related Benzimidazole Derivatives

Bendamustine (C₁₆H₂₁Cl₂N₃O₂·HCl) is a clinically approved alkylating agent with a benzimidazole core instead of benzofuran. Its mechanism involves DNA crosslinking and inhibition of DNA repair. Key differences include:

- Core Heterocycle : Benzofuran (oxygen-containing) vs. benzimidazole (nitrogen-containing). Benzimidazoles often exhibit stronger DNA intercalation due to planar aromaticity .

- Substituents: Bendamustine derivatives (e.g., Related Compound H, I) retain the bis(2-chloroethyl)amino group but include butanoic acid side chains, which may improve solubility or target specificity .

| Property | Methyl Benzofuran Ester | Bendamustine (Benzimidazole) |

|---|---|---|

| Core Structure | Benzofuran | Benzimidazole |

| Key Functional Groups | Bis(2-chloroethyl)amino, methyl ester | Bis(2-chloroethyl)amino, butanoic acid |

| Molecular Weight | 343.20 g/mol | 394.72 g/mol (HCl salt) |

| Therapeutic Use | Preclinical exploration | FDA-approved for leukemia/lymphoma |

Nitrosourea Alkylating Agents (e.g., BCNU)

Nitrosoureas like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) are structurally distinct but share the 2-chloroethyl alkylating motif. Key differences:

- Mechanism : BCNU generates reactive isocyanates (e.g., 2-chloroethyl isocyanate) and carbonium ions, enabling both alkylation and carbamoylation .

- Stability : Nitrosoureas are less chemically stable than benzofuran derivatives, leading to shorter half-lives .

- Toxicity : BCNU’s carbamoylating activity correlates with higher toxicity, whereas benzofuran derivatives lacking nitrosourea groups may have improved therapeutic indexes .

Biological Activity

Methyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate, a compound with the molecular formula C14H15Cl2NO3 and CAS number 2444009-20-3, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a benzofuran moiety substituted with a bis(2-chloroethyl)amino group and a methyl ester functional group. The presence of chlorine atoms and the benzofuran structure contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H15Cl2NO3 |

| Molecular Weight | 316.18 g/mol |

| Purity | >97% |

| CAS Number | 2444009-20-3 |

Synthesis

The compound can be synthesized through various chemical routes, typically involving the reaction of benzofuran derivatives with bis(2-chloroethyl)amine. The synthesis process often includes steps such as esterification and chlorination to introduce the necessary functional groups.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

- HCT-116 (colon cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

These studies report IC50 values ranging from 0.15 to 1.32 µM, indicating potent cytotoxic effects comparable to established chemotherapeutic agents .

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. The mechanism involves:

- DNA Intercalation : The benzofuran structure allows for intercalation into DNA, disrupting replication.

- Inhibition of Cell Cycle Progression : It has been shown to arrest cells in the G2/M phase, preventing mitosis.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress, leading to cellular damage and apoptosis.

Study on Anticancer Efficacy

In a recent study published in Pharmaceutical Research, this compound was tested against a panel of human cancer cell lines. The results indicated:

- HCT-116 : IC50 = 0.28 µM

- MCF-7 : IC50 = 0.48 µM

- A549 : IC50 = 0.62 µM

These findings suggest that the compound has a promising profile as an anticancer agent .

Antibacterial Activity

Although primarily studied for anticancer properties, preliminary investigations into its antibacterial activity have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be approximately 40 µM, indicating moderate antibacterial potential compared to standard antibiotics .

Q & A

Basic: What synthetic methodologies are optimal for preparing Methyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Construct the benzofuran core via condensation of 5-substituted-2-hydroxybenzaldehyde derivatives with ethyl/methyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF at 92–94°C for 4 hours) .

- Step 2: Introduce the bis(2-chloroethyl)amino group via nucleophilic substitution or alkylation. For example, reacting 5-amino-benzofuran-2-carboxylate with 2-chloroethyl chloride in the presence of a base (e.g., NaH) .

- Step 3: Final esterification or purification via column chromatography (e.g., ethyl acetate as eluent) .

Key considerations: Microwave-assisted coupling (e.g., Suzuki reactions) can improve yield and reduce reaction time for intermediate steps .

Basic: How is the compound characterized structurally, and what analytical techniques are essential?

Answer:

Critical characterization methods include:

- Spectroscopy:

- Mass spectrometry (MS): Confirm molecular weight (e.g., ESI-MS showing [M+H]⁺ peak at m/z = 386.7 for C₁₅H₁₆Cl₂N₂O₃) .

- Melting point: Compare with literature values (e.g., analogs like ethyl 5-bromobenzofuran-2-carboxylate melt at 110–124°C) .

Advanced: What mechanistic insights exist for the alkylating activity of the bis(2-chloroethyl)amino group in this compound?

Answer:

The bis(2-chloroethyl)amino moiety acts as a nitrogen mustard alkylating agent:

- Mechanism: Forms aziridinium intermediates under physiological conditions, crosslinking DNA via N7-guanine alkylation, disrupting replication .

- Experimental validation:

Advanced: How do structural modifications (e.g., substituents on the benzofuran ring) influence bioactivity?

Answer:

Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., Cl, Br): Enhance DNA alkylation efficiency by increasing electrophilicity of the mustard group .

- Methoxy groups (e.g., 7-OCH₃): Improve solubility and bioavailability but may reduce membrane permeability .

- Ester vs. amide derivatives: Methyl/ethyl esters exhibit higher stability than amides in physiological pH .

Methodology: Compare IC₅₀ values in cytotoxicity screens (e.g., against HeLa cells) for analogs with varying substituents .

Advanced: What strategies are used to evaluate the compound’s stability under experimental conditions?

Answer:

- Hydrolytic stability: Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC at 254 nm over 24 hours .

- Photostability: Expose to UV light (λ = 320 nm) and track decomposition products using LC-MS .

- Thermal stability: Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures .

Data example: Ethyl 5-fluorobenzofuran-2-carboxylate shows <5% degradation after 12 hours in PBS .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

Answer:

- Molecular docking: Predict binding affinity to DNA using software like AutoDock Vina (PDB ID: 1BNA) .

- ADMET prediction: Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions .

- QSAR models: Corrogate substituent effects with experimental cytotoxicity data to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.